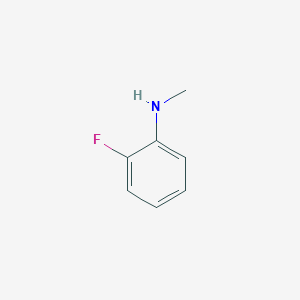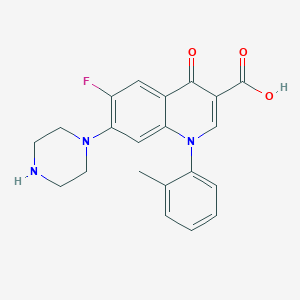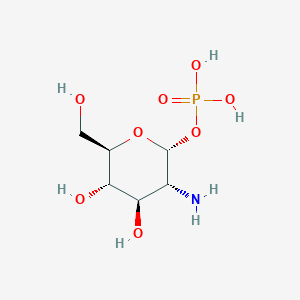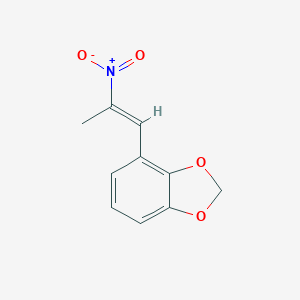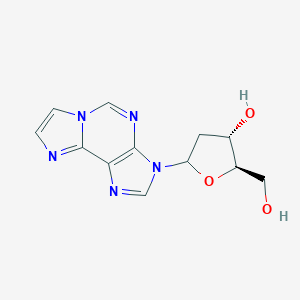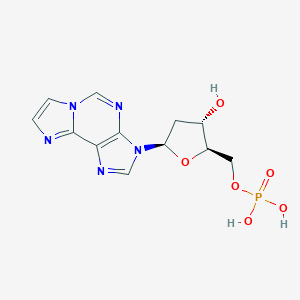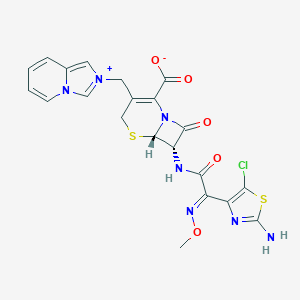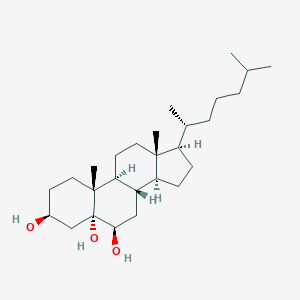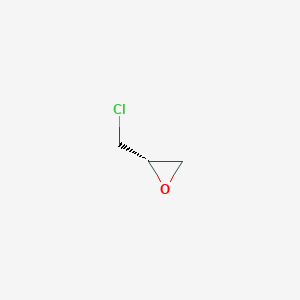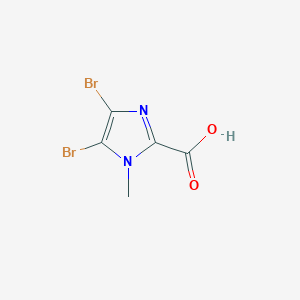
环丁酮
描述
Molecular Structure Analysis
Cyclobutane is characterized by its unique molecular structure, which includes bond distances and angles that deviate from those found in less strained ring systems. The molecule has been found to have C–C bond distances of 1.568±0.02Å and C–H bond distances of 1.098±0.04Å. The HCH bond angles are approximately 114±8°. The ring itself is nonplanar with a dihedral angle of about 20°, but it may exhibit equilibrium symmetry that is either puckered (D_(2d)) or planar (D_(4h)) with significant out-of-plane bending. This structural strain and the associated potential energy, which may arise from the repulsion of nonbonded carbon atoms, contribute to the high strain energy of cyclobutane, leading to longer C–C bond distances .
Synthesis Analysis
Cyclobutane derivatives can be synthesized through various methods, including solid-state photochemical [2 + 2] cycloaddition reactions. The stereoselectivity of such reactions can be controlled by the anions present in the salts of the starting materials, leading to the formation of cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Additionally, 2-methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes. These compounds can then undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, showcasing the versatility of cyclobutanone derivatives as building blocks in synthesis .
Chemical Reactions Analysis
Cyclobutanone and its derivatives participate in a variety of chemical reactions. For instance, cyclobutenone has been used as a highly reactive dienophile in Diels-Alder cycloadditions, leading to diverse cycloadducts. These cycloadducts can undergo regioselective ring expansions to produce compounds like cyclopentanones, lactones, and lactams . Cyclobutanones can also react with alkynes in the presence of nickel(0) catalysts to produce cyclohexenones through a formal alkyne insertion process . Moreover, cyclobutanones have been utilized in multicomponent reactions, such as Ugi and Passerini reactions, which are enhanced when conducted in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanone are influenced by its electronic structure. The electronic spectrum of cyclobutanone reveals nine electronic transitions, including an ns Rydberg series and transitions such as π←n and π←π. The ionization potential of cyclobutanone has been determined to be 75 444 cm⁻¹ (9.354 eV), and the excitation of the carbonyl stretch mode in certain transitions has been demonstrated . These properties are essential for understanding the reactivity and potential applications of cyclobutanone in various chemical contexts.
Relevant Case Studies
Recent advances in the synthesis of cyclobutane-containing natural products have highlighted the importance of catalytic approaches for assembling cyclobutane motifs. These approaches include late-stage functionalization of four-membered rings and novel strategies for the stereocontrolled assembly of cyclobutanes or cyclobutenes. Such methodologies are crucial for the total synthesis of complex natural products that feature cyclobutane as a core structural element .
科学研究应用
Cyclobutanone, an organic compound that falls under the category of cyclic ketones, has a variety of applications, particularly in the field of synthetic organic chemistry . Here are some notable uses:
-
Synthesis of Natural Products and Pharmaceuticals : Cyclobutanone serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . It is used in the creation of complex molecules due to the strain in the four-membered ring .
-
Study of Reaction Mechanisms in Physical Organic Chemistry : Due to its reactivity, cyclobutanone is also employed in the study of reaction mechanisms in physical organic chemistry . It is a valuable intermediate in various organic reactions .
-
Organic Solvent in Various Industries : Cyclobutanone is a commonly used organic solvent, widely used in industries such as coatings, inks, rubber, and plastics . It has good volatility and solubility, and can effectively dissolve many organic compounds .
-
Preparation and Synthesis : The primary method to synthesize cyclobutanone is through the oxidation of cyclobutanol, an alcohol . This process generally employs a strong oxidizing agent like chromic acid (H2CrO4) . Cyclobutanone can also be prepared via a ketone synthesis method known as the Friedel-Crafts Acylation . This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3) .
-
Environmental Impact and Safety : Cyclobutanone, like other volatile organic compounds, can have an impact on the environment if not properly managed . It can contribute to air pollution, forming smog when reacted with other airborne chemicals under sunlight . Therefore, appropriate measures need to be taken to minimize its release into the environment .
-
Handling and Storage : As with many chemical compounds, safety is a critical aspect when dealing with cyclobutanone . It is recommended to store the compound in a cool, well-ventilated area away from heat, sparks, and open flames . Direct contact should be avoided, and protective clothing, gloves, and eye/face protection should be used when handling this compound .
安全和危害
未来方向
Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .
属性
IUPAC Name |
cyclobutanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.0 [mmHg] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclobutanone | |
CAS RN |
1191-95-3 | |
| Record name | Cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOBUTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
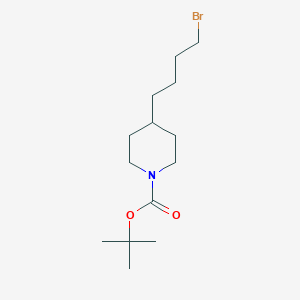
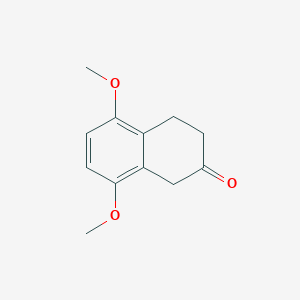
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
